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Introduction
CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of

Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme that catalyzes the

interconversion of pyruvate and lactate, a key step in anaerobic glycolysis.[2] In the liver, LDHA

also plays a crucial role in the final step of oxalate synthesis from glyoxylate.[1][3] Due to its

potent and selective inhibition of LDHA, CHK-336 serves as a powerful research tool for

investigating metabolic pathways related to hyperoxaluria, glycolysis, and the Warburg effect in

cancer.

Mechanism of Action
CHK-336 is a potent inhibitor of human LDHA with an IC50 of less than 1 nM.[4][5] The

molecule was designed for targeted delivery to the liver, a process facilitated by Organic Anion

Transporting Polypeptides (OATPs).[1][6][7] This liver-centric distribution minimizes systemic

exposure and allows for specific investigation of hepatic metabolic processes.[8]

Crystallography studies have revealed that CHK-336 induces a strong interaction network

within the enzyme, leading to slow-off kinetics and sustained target engagement.[1] By

inhibiting LDHA, CHK-336 effectively blocks two key metabolic conversions: the reduction of

pyruvate to lactate and the reduction of glyoxylate to oxalate.[1][9][10]
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Studying Hyperoxaluria and Glyoxylate Metabolism: Primary hyperoxalurias are genetic

disorders characterized by the overproduction of hepatic oxalate, leading to kidney stones

and renal failure.[3] CHK-336 directly inhibits the final, committed step in hepatic oxalate

synthesis, making it an invaluable tool for studying the pathophysiology of these diseases.[1]

[3] It has been shown to effectively reduce urinary oxalate excretion in animal models of both

primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[1][6][7] Researchers can use CHK-
336 to model the therapeutic effects of LDHA inhibition and explore the downstream

metabolic consequences of reducing oxalate production.

Investigating the Warburg Effect and Cancer Metabolism: Cancer cells often exhibit a

metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect,

where they preferentially convert glucose to lactate even in the presence of oxygen.[11][12]

[13] LDHA is a key enzyme in this process, and its inhibition is a strategy being explored for

cancer therapy.[4][11][13] CHK-336 can be used in in vitro and in vivo cancer models to

study the effects of blocking glycolysis, including changes in cellular energy levels (ATP),

glucose uptake, and the activation of alternative survival pathways.[4][13] Studies have

shown that LDHA inhibition can suppress cell proliferation and induce apoptosis in cancer

cells.[13]

Data Summary
Table 1: In Vitro Potency of CHK-336

Parameter Species Value Reference

LDHA IC₅₀ Human < 1 nM [4][5]

Lactate Production

IC₅₀
Mouse Hepatocytes < 100 nM [4][5]

Table 2: In Vivo Pharmacokinetics & Efficacy
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Model Dosing Key Finding Reference

Rat 10 mg/kg (p.o.)
Hepatic concentration

>10 µM after 4 hours
[4][5]

Rat

Pharmacodynamic

Model

Dose-dependent

Inhibition of ¹³C₂-

glycolate to ¹³C₂-

oxalate conversion

[3][6][7]

PH1 Mouse Model

(Agxt KO)
Once-daily (p.o.)

Robust, dose-

dependent reduction

in urinary oxalate

[1][6][7]

PH2 Mouse Model

(Grhpr KO)
7-day treatment

Significant reduction

in urinary oxalate
[3][6][7]

Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers
(NCT05367661)

Study Type
Dosing
Regimen

Tolerability Key Outcome Reference

Single Ascending

Dose (SAD)
Up to 500 mg

Generally well-

tolerated

Dose-

proportional

pharmacokinetic

s

[1]

Multiple

Ascending Dose

(MAD)

Up to 60 mg for

14 days

Generally well-

tolerated

Half-life supports

once-daily

dosing

[1]

Proof-of-

Mechanism

Single doses

(60-125 mg)
N/A

Maximal

inhibition of ¹³C₂-

glycolate to ¹³C₂-

oxalate

conversion

Note: The clinical trial was voluntarily paused after a serious adverse event of anaphylaxis in a

single volunteer at the 125 mg multiple-dose level.[1]
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Protocols
Protocol 1: In Vitro LDHA Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of CHK-336 on

purified LDHA enzyme by measuring the change in NADH concentration.

Materials
Purified human LDHA enzyme

CHK-336

LDH Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

Sodium Pyruvate

DMSO (for dissolving CHK-336)

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 340 nm

Methodology
Reagent Preparation:

Prepare a stock solution of CHK-336 (e.g., 10 mM) in DMSO. Create a serial dilution

series in DMSO, then dilute further in Assay Buffer to achieve final desired concentrations.

Ensure the final DMSO concentration in all wells is ≤1%.

Prepare a 2 mM NADH solution in Assay Buffer.

Prepare a 10 mM sodium pyruvate solution in Assay Buffer.

Dilute purified LDHA enzyme in Assay Buffer to the desired working concentration.

Assay Procedure:
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Add 50 µL of Assay Buffer to all wells of a 96-well plate.

Add 10 µL of the diluted CHK-336 solution or vehicle control (Assay Buffer with DMSO) to

the appropriate wells.

Add 20 µL of the 2 mM NADH solution to all wells.

Add 10 µL of the diluted LDHA enzyme solution to all wells except the "no enzyme" blank.

Incubate the plate at 37°C for 15 minutes.

To initiate the reaction, add 10 µL of the 10 mM sodium pyruvate solution to all wells.

Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every

30 seconds for 10-15 minutes.

Data Analysis:

Calculate the rate of NADH consumption (decrease in A340/min) for each well.

Normalize the rates of the CHK-336-treated wells to the vehicle control wells.

Plot the percent inhibition versus the log concentration of CHK-336 and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value.
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Preparation

Assay Execution

Data Analysis

Prepare CHK-336
serial dilutions

Add buffer, CHK-336/vehicle,
and NADH to 96-well plate

Prepare NADH and
Pyruvate solutions Dilute LDHA enzyme

Add LDHA enzyme and
incubate for 15 min at 37°C

Initiate reaction with Pyruvate

Read absorbance at 340 nm
(kinetic mode)

Calculate reaction rates
(ΔA340/min)

Normalize to vehicle control

Plot % Inhibition vs. [CHK-336]
and calculate IC₅₀
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Cell Culture & Treatment

Sample Processing

Data Analysis

Seed hepatocytes in
96-well plate

Treat cells with CHK-336
or vehicle control

Incubate for 24 hours

Collect culture medium Optional: Lyse cells for
protein normalization

Measure lactate using
commercial assay kit

Calculate lactate concentration
from standard curve

Normalize to protein content

Determine IC₅₀ for
lactate production
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In Vivo Procedure

Sample Analysis

Data Interpretation

Acclimate mice to
metabolic cages

Administer CHK-336 or vehicle
(oral gavage) daily

Administer ¹³C₂-glycolate
tracer on final day

Collect urine for 24 hours

Measure urine volume

Quantify ¹³C₂-oxalate
using LC-MS/MS

Calculate total excreted
¹³C₂-oxalate

Determine % inhibition of
tracer conversion vs. vehicle

Analyze dose-response relationship
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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